2,5,5-Trimethylheptane

Descripción

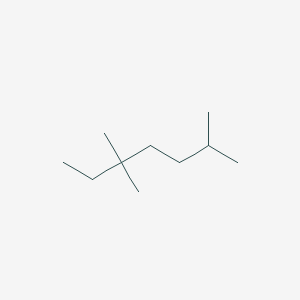

Structure

3D Structure

Propiedades

IUPAC Name |

2,5,5-trimethylheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22/c1-6-10(4,5)8-7-9(2)3/h9H,6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOYLPZSOEXZMLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)CCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50152260 | |

| Record name | Heptane, 2,5,5-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50152260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189-99-7 | |

| Record name | Heptane, 2,5,5-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001189997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptane, 2,5,5-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50152260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2,5,5-Trimethylheptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,5,5-trimethylheptane. The information is presented in a structured format to facilitate easy access and comparison of data. Detailed experimental protocols for key properties are also included, alongside a logical workflow for their determination.

Introduction to this compound

This compound is a branched-chain alkane with the chemical formula C10H22.[1] As a saturated hydrocarbon, it is a colorless liquid and is generally considered to be chemically stable and relatively unreactive.[2] Its structural isomers and properties are of interest in various fields, including fuel technology and as a non-polar solvent. Understanding its physicochemical properties is crucial for its application in research and industrial settings.

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C10H22 | [1][3][4][5] |

| Molecular Weight | 142.28 g/mol | [1][3][4][5][6] |

| CAS Number | 1189-99-7 | [1][4][5][6] |

| Boiling Point | 150-153 °C at 760 mmHg | [1][3] |

| Melting Point | Not available | [3] |

| Density | 0.733 - 0.737 g/cm³ | [1][3] |

| Refractive Index | 1.412 - 1.414 | [1][3] |

| Vapor Pressure | 4.99 mmHg at 25°C | [3] |

| Flash Point | 37.6 °C | [3] |

| Water Solubility | 1.118 mg/L at 25 °C (estimated) | [7] |

| LogP (Octanol/Water Partition Coefficient) | 3.85880 | [3] |

Experimental Protocols for Property Determination

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below.

3.1. Determination of Boiling Point (Capillary Method)

The capillary method is a common and efficient technique for determining the boiling point of a small amount of liquid.[8]

-

Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), rubber band or wire, heating source (e.g., Bunsen burner), and the liquid sample (this compound).

-

Procedure:

-

A small amount of this compound is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

The test tube is attached to a thermometer using a rubber band or wire.[9]

-

The assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[9]

-

The Thiele tube is gently heated, causing the temperature of the bath and the sample to rise.

-

As the boiling point is approached and exceeded, a steady stream of bubbles will emerge from the open end of the capillary tube.[9]

-

The heating is then discontinued, and the apparatus is allowed to cool.

-

The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.[9]

-

3.2. Determination of Density (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer, which is a flask with a specific, known volume.[10]

-

Apparatus: Pycnometer, analytical balance, thermometer, and the liquid sample (this compound).

-

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately weighed on an analytical balance.[10]

-

The pycnometer is then filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the outside.

-

The filled pycnometer is weighed again to determine the mass of the liquid.[10]

-

The temperature of the liquid is recorded.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[10]

-

3.3. Determination of Refractive Index (Abbe Refractometer)

An Abbe refractometer is a common instrument used to measure the refractive index of liquids.[11]

-

Apparatus: Abbe refractometer, dropper, and the liquid sample (this compound).

-

Procedure:

-

The prism of the Abbe refractometer is cleaned with a suitable solvent (e.g., ethanol (B145695) or acetone) and allowed to dry.

-

A few drops of the liquid sample are placed on the surface of the prism.[12]

-

The prism is closed and locked.

-

Light is passed through the sample, and the telescope is adjusted to bring the boundary line between the light and dark fields into sharp focus.

-

The compensator knob is adjusted to remove any color fringes from the boundary line.

-

The boundary line is aligned with the crosshairs in the eyepiece.

-

The refractive index is read directly from the instrument's scale.[11]

-

The temperature at which the measurement is taken should be recorded, as the refractive index is temperature-dependent.

-

Biological Signaling Pathways

As a saturated alkane, this compound is not known to be involved in any specific biological signaling pathways. Its primary interactions with biological systems are more likely to be related to its physical properties, such as its lipophilicity, which may influence its distribution in biological tissues.

Logical Workflow for Physicochemical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the physicochemical properties of this compound.

Caption: Workflow for Physicochemical Characterization.

References

- 1. This compound [stenutz.eu]

- 2. chembk.com [chembk.com]

- 3. This compound. | CAS#:1189-99-7 | Chemsrc [chemsrc.com]

- 4. Heptane, 2,5,5-trimethyl- (CAS 1189-99-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Heptane, 2,5,5-trimethyl- [webbook.nist.gov]

- 6. Heptane, 2,5,5-trimethyl- | C10H22 | CID 14478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,5,5-trimethyl heptane, 1189-99-7 [thegoodscentscompany.com]

- 8. Video: Boiling Points - Concept [jove.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. mt.com [mt.com]

- 11. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 12. scribd.com [scribd.com]

Spectroscopic Analysis of 2,5,5-Trimethylheptane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,5,5-trimethylheptane, a branched alkane of interest in various chemical research and development sectors. The document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for their acquisition.

Core Spectroscopic Data

The following sections present the available and predicted spectroscopic data for this compound, organized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the limited availability of public experimental spectra for this compound, predicted ¹H and ¹³C NMR data are presented below. These predictions are generated based on established computational models and provide a valuable reference for spectral analysis.

¹³C NMR Predicted Data

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 | 14.2 |

| C2 | 22.8 |

| C3 | 41.7 |

| C4 | 20.7 |

| C5 (quat) | 36.5 |

| C6 | 53.1 |

| C7 | 8.8 |

| 2-CH₃ | 23.0 |

| 5-CH₃ (axial) | 25.5 |

| 5-CH₃ (equatorial) | 25.2 |

¹H NMR Predicted Data

| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H1 (3H) | 0.88 | Triplet | 7.2 |

| H2 (1H) | 1.55 | Multiplet | |

| H3 (2H) | 1.25 | Multiplet | |

| H4 (2H) | 1.15 | Multiplet | |

| H6 (2H) | 1.35 | Quartet | 7.2 |

| H7 (3H) | 0.86 | Triplet | 7.2 |

| 2-CH₃ (3H) | 0.85 | Doublet | 6.8 |

| 5-CH₃ (6H) | 0.84 | Singlet |

Infrared (IR) Spectroscopy

The infrared spectrum of an alkane is characterized by absorptions arising from C-H and C-C bond vibrations.[1][2][3][4] For this compound, the following characteristic absorption bands are expected:

| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| C-H stretch (sp³) | 2850-3000 | Strong |

| C-H bend (methylene) | 1450-1470 | Medium |

| C-H bend (methyl) | 1375-1385 (asymmetric) & ~1450 (symmetric) | Medium |

| C-C stretch | 800-1300 | Weak to Medium |

The region between 900 cm⁻¹ and 1300 cm⁻¹ is known as the fingerprint region, which provides a unique pattern for the compound but is complex to interpret directly.[1]

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is characterized by extensive fragmentation, which is typical for branched alkanes.[5][6][7][8] The fragmentation of branched alkanes is often dominated by cleavage at the branching points to form more stable carbocations.[5][6][7][8][9] The molecular ion peak (M⁺) for branched alkanes is often of low abundance or absent.[5][6][9]

Key Fragmentation Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 43 | 100 | [C₃H₇]⁺ |

| 57 | 85 | [C₄H₉]⁺ |

| 71 | 45 | [C₅H₁₁]⁺ |

| 85 | 25 | [C₆H₁₃]⁺ |

| 113 | 5 | [M - C₂H₅]⁺ |

| 142 | <1 | [C₁₀H₂₂]⁺ (Molecular Ion) |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

-

Sample Preparation:

-

Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a clean 5 mm NMR tube.

-

Ensure the sample is free of any particulate matter.

-

-

¹H NMR Acquisition:

-

The ¹H NMR spectrum is typically acquired on a 300, 400, or 500 MHz spectrometer.

-

Standard acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

A sufficient number of scans are averaged to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

The ¹³C NMR spectrum is acquired on the same instrument.

-

Due to the low natural abundance of ¹³C, a larger sample concentration (50-100 mg) and a greater number of scans are typically required.

-

Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid):

-

Place a small drop of neat this compound onto the surface of a salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top to create a thin liquid film.

-

-

Data Acquisition:

-

The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum.

-

The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹.

-

Mass Spectrometry (GC-MS)

-

Sample Introduction:

-

The sample is typically introduced into the mass spectrometer via a gas chromatograph (GC) to ensure purity.

-

A dilute solution of this compound in a volatile solvent (e.g., hexane (B92381) or dichloromethane) is injected into the GC.

-

The GC column separates the analyte from any impurities before it enters the ion source.

-

-

Ionization and Analysis:

-

Electron Ionization (EI) is the most common method for alkanes. The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The detector records the abundance of each ion.

-

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and the information they provide, as well as a typical experimental workflow.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. uobabylon.edu.iq [uobabylon.edu.iq]

- 4. Alkane IR Spectrum Analysis - Berkeley Learning Hub [lms-dev.api.berkeley.edu]

- 5. benchchem.com [benchchem.com]

- 6. GCMS Section 6.9.2 [people.whitman.edu]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. ch.ic.ac.uk [ch.ic.ac.uk]

- 9. Video: Mass Spectrometry: Branched Alkane Fragmentation [jove.com]

The Impact of Molecular Architecture on Energy Landscapes: A Technical Guide to the Thermodynamic Properties of Branched Alkanes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core thermodynamic properties of branched alkanes, providing a comprehensive resource for professionals in research, science, and drug development. Understanding the relationship between molecular structure and thermodynamic stability is paramount in fields ranging from materials science to medicinal chemistry. This document elucidates the principles governing these properties, supported by quantitative data, detailed experimental methodologies, and illustrative diagrams.

Core Principles: Branching and Thermodynamic Stability

The degree of branching in an alkane's carbon skeleton profoundly influences its thermodynamic properties. These effects are primarily driven by variations in intermolecular forces and intramolecular steric interactions. Key thermodynamic parameters affected include boiling point, melting point, standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), and standard entropy (S°).

Boiling Point

Generally, for a given number of carbon atoms, a higher degree of branching leads to a lower boiling point.[1][2][3][4][5] This trend is a direct consequence of the impact of molecular shape on the strength of intermolecular van der Waals dispersion forces. Linear alkanes have a larger surface area, allowing for more significant intermolecular contact and stronger dispersion forces, which require more energy to overcome during the transition from liquid to gas.[1][2] Conversely, the more compact, spherical shape of highly branched alkanes reduces the available surface area for intermolecular interactions, resulting in weaker dispersion forces and consequently lower boiling points.[2][3][4]

Melting Point

The effect of branching on melting point is more complex and less predictable than on boiling point.[1] While increased branching generally disrupts the crystal lattice, leading to lower melting points, highly symmetrical branched molecules can pack more efficiently into a crystal lattice than their linear counterparts.[1] This efficient packing can lead to significantly higher melting points. A classic example is the comparison of n-pentane and its highly branched isomer, neopentane (B1206597) (2,2-dimethylpropane), where neopentane has a much higher melting point.[1]

Enthalpy of Formation and Stability

In terms of thermodynamic stability, branched alkanes are generally more stable than their linear isomers. This increased stability is reflected in their less negative (or more positive) standard enthalpies of formation.[6] A lower heat of combustion for branched alkanes compared to their straight-chain isomers also indicates greater stability. This phenomenon is often attributed to the relief of steric strain and favorable intramolecular interactions in the branched structures.

Quantitative Thermodynamic Data

The following tables summarize key thermodynamic properties for a selection of branched alkanes, with a focus on isomers of pentane, hexane, heptane, and octane. This data has been compiled from reputable sources, including the NIST Chemistry WebBook.[7][8][9]

Table 1: Thermodynamic Properties of Pentane Isomers

| Isomer | Boiling Point (°C) | Melting Point (°C) | ΔHf° (kJ/mol) | ΔGf° (kJ/mol) | S° (J/mol·K) |

| n-Pentane | 36.1 | -129.7 | -146.7 | -8.4 | 348.9 |

| Isopentane (2-Methylbutane) | 27.8 | -159.9 | -154.5 | -12.1 | 343.6 |

| Neopentane (2,2-Dimethylpropane) | 9.5 | -16.6 | -168.1 | -17.4 | 306.4 |

Table 2: Thermodynamic Properties of Hexane Isomers

| Isomer | Boiling Point (°C) | Melting Point (°C) | ΔHf° (kJ/mol) | ΔGf° (kJ/mol) | S° (J/mol·K) |

| n-Hexane | 68.7 | -95.3 | -167.2 | 0.2 | 388.4 |

| 2-Methylpentane | 60.3 | -153.7 | -174.5 | -3.5 | 382.1 |

| 3-Methylpentane | 63.3 | -118 | -171.8 | -1.9 | 382.2 |

| 2,2-Dimethylbutane | 49.7 | -99.9 | -185.8 | -8.2 | 358.3 |

| 2,3-Dimethylbutane | 58.0 | -128.5 | -179.1 | -4.4 | 369.3 |

Table 3: Thermodynamic Properties of Heptane Isomers

| Isomer | Boiling Point (°C) | Melting Point (°C) | ΔHf° (kJ/mol) | ΔGf° (kJ/mol) | S° (J/mol·K) |

| n-Heptane | 98.4 | -90.6 | -187.8 | 8.2 | 427.9 |

| 2-Methylhexane | 90.0 | -118.3 | -195.0 | 4.5 | 421.6 |

| 3-Methylhexane | 92.0 | -119.5 | -192.3 | 6.1 | 421.7 |

| 2,2-Dimethylpentane | 79.2 | -123.8 | -206.4 | -0.1 | 407.8 |

| 2,3-Dimethylpentane | 89.8 | -134.6 | -199.6 | 3.7 | 408.8 |

| 2,4-Dimethylpentane | 80.5 | -119.2 | -203.4 | 1.3 | 415.9 |

| 3,3-Dimethylpentane | 86.1 | -134.5 | -202.9 | 1.8 | 407.9 |

| 3-Ethylpentane | 93.5 | -118.6 | -192.6 | 6.0 | 421.8 |

| 2,2,3-Trimethylbutane | 80.9 | -25.0 | -206.7 | -0.4 | 395.2 |

Table 4: Thermodynamic Properties of Octane Isomers

| Isomer | Boiling Point (°C) | Melting Point (°C) | ΔHf° (kJ/mol) | ΔGf° (kJ/mol) | S° (J/mol·K) |

| n-Octane | 125.7 | -56.8 | -208.5 | 16.5 | 466.7 |

| 2-Methylheptane | 117.6 | -109.0 | -215.6 | 12.8 | 460.5 |

| 3-Methylheptane | 119.0 | -120.5 | -212.9 | 14.4 | 460.6 |

| 4-Methylheptane | 117.7 | -121.2 | -212.9 | 14.4 | 460.6 |

| 2,2-Dimethylhexane | 106.8 | -121.2 | -227.0 | 8.1 | 446.7 |

| 2,3-Dimethylhexane | 115.6 | -118.6 | -220.2 | 11.9 | 447.7 |

| 2,4-Dimethylhexane | 109.4 | -118.6 | -224.0 | 9.5 | 454.8 |

| 2,5-Dimethylhexane | 109.1 | -91.3 | -224.0 | 9.5 | 454.8 |

| 3,3-Dimethylhexane | 112.0 | -129.1 | -223.5 | 10.0 | 446.8 |

| 3,4-Dimethylhexane | 117.7 | -110.1 | -219.2 | 12.5 | 447.8 |

| 2,2,3-Trimethylpentane | 113.5 | -100.7 | -227.3 | 7.9 | 434.1 |

| 2,2,4-Trimethylpentane | 99.2 | -107.4 | -224.1 | 6.9 | 425.4 |

| 2,3,3-Trimethylpentane | 114.8 | -100.7 | -223.8 | 8.4 | 434.2 |

| 2,3,4-Trimethylpentane | 113.5 | -109.2 | -220.5 | 11.6 | 435.3 |

| 2,2,3,3-Tetramethylbutane | 106.5 | 100.7 | -232.4 | 4.8 | 402.7 |

Experimental Protocols for Thermodynamic Characterization

The determination of the thermodynamic properties of branched alkanes relies on precise experimental techniques. Calorimetry is a primary method for measuring heat changes associated with physical and chemical processes.

Bomb Calorimetry for Enthalpy of Combustion

Bomb calorimetry is a constant-volume technique used to determine the heat of combustion of a substance.[10][11]

Methodology:

-

Sample Preparation: A precisely weighed sample (typically 0.5-1.0 g) of the branched alkane is placed in a sample crucible. A fuse wire of known length and heat of combustion is attached to the electrodes, making contact with the sample.

-

Assembly and Pressurization: The crucible is placed inside a high-pressure stainless steel vessel, the "bomb." The bomb is sealed and purged with oxygen to remove atmospheric nitrogen, then filled with pure oxygen to a pressure of approximately 25-30 atm.

-

Calorimeter Setup: The bomb is submerged in a known mass of water in an insulated container (the calorimeter). A high-precision thermometer and a stirrer are placed in the water.

-

Ignition and Data Acquisition: The initial temperature of the water is recorded. The sample is then ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Calculations: The heat capacity of the calorimeter system is determined by calibrating with a substance of known heat of combustion, such as benzoic acid. The heat of combustion of the alkane is then calculated from the temperature change, the heat capacity of the calorimeter, and corrections for the heat of combustion of the fuse wire and any acid formation.

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential scanning calorimetry is a technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature.[12][13][14][15][16] It is particularly useful for determining melting points and enthalpies of fusion.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 2-10 mg) of the branched alkane is placed in an aluminum pan, which is then hermetically sealed.[12] An empty, sealed pan is used as a reference.[12]

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature range and heating/cooling rate. An inert gas, such as nitrogen, is typically purged through the cell to create a controlled atmosphere.

-

Data Acquisition: The DSC instrument heats or cools the sample and reference pans at a constant rate. The difference in heat flow required to maintain the sample and reference at the same temperature is measured and recorded as a function of temperature.

-

Data Analysis: The resulting thermogram plots heat flow versus temperature. Endothermic events, such as melting, appear as peaks. The melting point is typically taken as the onset or peak temperature of the melting endotherm. The enthalpy of fusion is determined by integrating the area under the melting peak.

Visualizing Thermodynamic Relationships

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the thermodynamic properties of branched alkanes.

Caption: Relationship between alkane structure and boiling point.

Caption: Conceptual relationship between branching and thermodynamic stability.

Caption: Experimental workflow for bomb calorimetry.

Conclusion

The thermodynamic properties of branched alkanes are a direct function of their molecular architecture. Increased branching disrupts intermolecular forces, leading to lower boiling points, while highly symmetrical branched structures can exhibit elevated melting points due to efficient crystal packing. Furthermore, branched alkanes are generally more thermodynamically stable than their linear isomers. A thorough understanding of these principles, supported by robust experimental data and techniques, is essential for the rational design and development of molecules with tailored physical and chemical properties in a variety of scientific and industrial applications.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. quora.com [quora.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Nomenclature and Physical Properties of Alkanes and Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. NIST Chemistry WebBook [webbook.nist.gov]

- 8. Welcome to the NIST WebBook [webbook.nist.gov]

- 9. catalog.data.gov [catalog.data.gov]

- 10. personal.utdallas.edu [personal.utdallas.edu]

- 11. biopchem.education [biopchem.education]

- 12. engineering.purdue.edu [engineering.purdue.edu]

- 13. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,5,5-Trimethylheptane: Properties, Synthesis, and Industrial Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5,5-Trimethylheptane is a branched-chain alkane with the chemical formula C10H22. As an isomer of decane, it exhibits specific physical and chemical properties that make it a valuable component in certain industrial applications, primarily related to fuels. This technical guide provides a comprehensive overview of this compound, focusing on its industrial uses, physicochemical properties, and synthesis methodologies. While its application in the pharmaceutical and drug development sectors is not documented, this guide will provide pertinent information for researchers in the chemical and petrochemical industries.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application and handling. The following tables summarize key quantitative data.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C10H22 | [1][2][3][4] |

| Molecular Weight | 142.28 g/mol | [1][2][3][4] |

| CAS Number | 1189-99-7 | [1][2][3][4][5][6] |

| Density | 0.737 g/mL | [7] |

| Boiling Point | 153 °C | [7] |

| Melting Point | - | Not available |

| Refractive Index | 1.414 | [7] |

| Molar Volume | 193.1 mL/mol | [7] |

Table 2: Thermodynamic Properties of this compound

| Property | Value | Source(s) |

| Critical Temperature | 317 °C | [7] |

| Critical Pressure | 18.7 atm | [7] |

| Critical Volume | 619.01 mL/mol | [7] |

| Enthalpy of Vaporization (ΔHvap) | - | Not available |

| Enthalpy of Fusion (ΔHfus) | - | Not available |

| Standard Gibbs Free Energy of Formation (ΔfG°) | - | Not available |

Table 3: Fuel-Related Properties of this compound

| Property | Value | Source(s) |

| Research Octane (B31449) Number (RON) | High (specific value not available) | [8][9] |

| Motor Octane Number (MON) | High (specific value not available) | [8][9] |

Industrial Applications

The primary industrial application of this compound is as a component in gasoline to enhance its octane rating.

Fuel Additive

Branched alkanes, such as this compound, are highly desirable components in gasoline due to their high octane numbers.[8] The octane rating of a fuel is a measure of its resistance to autoignition (knocking) in an internal combustion engine. Higher octane fuels allow for higher compression ratios, leading to increased engine efficiency and performance. This compound's highly branched structure contributes to a higher octane number compared to its straight-chain isomer, n-decane. It is a component of alkylate, a high-octane gasoline blending stock produced in oil refineries through the alkylation process.[9][10]

Industrial Solvent

While less common than its use as a fuel additive, this compound can be used as a nonpolar industrial solvent. Its ability to dissolve other nonpolar substances makes it suitable for various applications, such as in cleaning and degreasing processes, and as a medium for chemical reactions involving nonpolar reactants.

Synthesis of this compound

The industrial production of highly branched alkanes like this compound is primarily achieved through the alkylation of light olefins with isobutane (B21531).[11][12]

Experimental Protocol: Alkylation Process for Branched Alkane Synthesis

This protocol provides a general overview of the industrial alkylation process used to produce high-octane gasoline components, including branched alkanes like this compound. Specific parameters for the synthesis of pure this compound are proprietary and not publicly available.

Objective: To synthesize a mixture of highly branched alkanes (alkylate) for use as a high-octane gasoline blending stock.

Reactants:

-

Light olefins (e.g., butenes, propene)

-

Isobutane

-

Acid catalyst (e.g., sulfuric acid or hydrofluoric acid)

General Procedure:

-

Feed Preparation: The olefin and isobutane feedstocks are purified to remove impurities that could interfere with the catalyst.

-

Reaction: The feedstocks are introduced into a reactor containing the acid catalyst. The reaction is carried out at low temperatures (typically 5-10°C for sulfuric acid and 25-40°C for hydrofluoric acid) and high pressure to maintain the reactants in the liquid phase.[10] A high isobutane-to-olefin ratio is maintained to favor the desired alkylation reactions and minimize side reactions.

-

Separation: The reactor effluent, a two-phase mixture of hydrocarbons and acid, is sent to a settler where the acid is separated and recycled.

-

Fractionation: The hydrocarbon phase is then sent to a fractionation section to separate the desired alkylate from unreacted isobutane (which is recycled) and other byproducts.

-

Product Finishing: The alkylate product is typically washed to remove any remaining acid and then sent to gasoline blending.

Logical Relationships in Industrial Application

The following diagram illustrates the logical relationship between the properties of this compound and its primary industrial application.

Caption: Relationship between molecular structure and fuel performance.

Experimental Workflow for Synthesis

The general workflow for the industrial synthesis of branched alkanes via alkylation is depicted below.

Caption: Industrial synthesis workflow for high-octane alkylate.

Conclusion

This compound is a branched alkane of significant industrial importance, primarily as a high-octane component in gasoline. Its molecular structure directly contributes to its desirable antiknock properties, which are crucial for modern internal combustion engines. While its synthesis is part of the broader industrial alkylation process rather than a targeted single-molecule synthesis, its role in improving fuel quality is well-established. For researchers in the petrochemical and fuel industries, understanding the properties and synthesis of such branched alkanes is fundamental to developing cleaner and more efficient fuels. There is no current evidence to suggest any application of this compound in the fields of drug development or biological signaling.

References

- 1. Heptane, 2,5,5-trimethyl- | C10H22 | CID 14478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Heptane, 2,5,5-trimethyl- [webbook.nist.gov]

- 3. Heptane, 2,5,5-trimethyl- [webbook.nist.gov]

- 4. Heptane, 2,5,5-trimethyl- [webbook.nist.gov]

- 5. This compound. | CAS#:1189-99-7 | Chemsrc [chemsrc.com]

- 6. 1189-99-7 CAS MSDS (this compound.) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. This compound [stenutz.eu]

- 8. youtube.com [youtube.com]

- 9. Alkylation | FSC 432: Petroleum Refining [courses.ems.psu.edu]

- 10. Alkylation unit - Wikipedia [en.wikipedia.org]

- 11. COMDIFLEX | The Alkylation Process in Refineries: Transforming Components for Cleaner Fuels [comdiflex.com]

- 12. cpme.tu.edu.iq [cpme.tu.edu.iq]

An In-depth Technical Guide to the Molecular Structure and Bonding of C10H22 Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, bonding, and physicochemical properties of the isomers of decane (B31447) (C10H22). It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who require a thorough understanding of these fundamental organic molecules. The document details the constitutional isomers of C10H22, presents their key physical properties in a comparative format, and outlines the standard experimental protocols for their structural elucidation.

Introduction to C10H22 Isomers

Decane, with the molecular formula C10H22, is an alkane hydrocarbon that exists as 75 constitutional isomers. These isomers share the same molecular formula but differ in the connectivity of their carbon atoms, leading to a variety of branched structures. This structural diversity gives rise to a range of physicochemical properties, which are crucial for their application in various fields, including as solvents, fuels, and in chemical synthesis. The simplest isomer is the straight-chain n-decane, while the others feature varying degrees and positions of methyl, ethyl, and propyl branching.

Molecular Structure and Bonding

The fundamental structure of all C10H22 isomers is based on a framework of ten carbon atoms linked by single covalent bonds, with the remaining valencies satisfied by 22 hydrogen atoms.

Bonding:

-

C-C and C-H Bonds: The bonding in decane isomers consists exclusively of strong, nonpolar sigma (σ) bonds. The carbon-carbon bonds are formed from the overlap of sp3 hybrid orbitals on adjacent carbon atoms, while the carbon-hydrogen bonds result from the overlap of a carbon sp3 hybrid orbital and a hydrogen 1s orbital.

-

Bond Lengths and Angles: In the straight-chain isomer, n-decane, the C-C bond length is approximately 1.54 Å, and the C-H bond length is about 1.09 Å. The tetrahedral geometry around each sp3-hybridized carbon atom results in bond angles of approximately 109.5°. In branched isomers, these bond angles can deviate slightly due to steric hindrance between bulky alkyl groups.

-

Conformational Isomerism: Due to free rotation around the C-C single bonds, decane isomers can exist in numerous conformations. The most stable conformation for n-decane is the fully extended anti-conformation, which minimizes steric repulsion. Branched isomers also adopt conformations that minimize steric strain.

Physicochemical Properties of Selected C10H22 Isomers

The degree of branching in C10H22 isomers significantly influences their physical properties. Generally, increased branching leads to a more compact, spherical molecular shape. This reduces the surface area available for intermolecular van der Waals forces (London dispersion forces), resulting in lower boiling points and melting points compared to the linear isomer, n-decane. However, highly symmetrical isomers can pack more efficiently into a crystal lattice, leading to higher melting points.

Below is a table summarizing the key physicochemical properties of n-decane and a selection of its branched isomers.

| Isomer Name | IUPAC Name | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |

| n-Decane | Decane | 174.1 | -29.7 | 0.730 |

| 2-Methylnonane | 2-Methylnonane | 166-169[1] | -74.65[1] | 0.726[1] |

| 3-Methylnonane | 3-Methylnonane | 166-167[2] | -84.8[3] | 0.732[2] |

| 2,3-Dimethyloctane | 2,3-Dimethyloctane | 164.5 | - | - |

| 2,4-Dimethyloctane | 2,4-Dimethyloctane | 156.4 | -83.15[4] | 0.732 |

| 2,5-Dimethyloctane | 2,5-Dimethyloctane | 156.7 | - | - |

| 2,6-Dimethyloctane | 2,6-Dimethyloctane | 156.8 | - | - |

| 2,7-Dimethyloctane | 2,7-Dimethyloctane | 156.9 | - | - |

| 3,3-Dimethyloctane | 3,3-Dimethyloctane | 158.9 | - | - |

| 3,4-Dimethyloctane | 3,4-Dimethyloctane | 168-170[5] | - | 0.735[5] |

| 3,5-Dimethyloctane | 3,5-Dimethyloctane | 160[6] | -53.99[6] | 0.74[6] |

| 3,6-Dimethyloctane | 3,6-Dimethyloctane | 160.7[7] | -53.99[7] | 0.732[7] |

| 4,4-Dimethyloctane | 4,4-Dimethyloctane | 157.8[8] | -53.99[8] | 0.734[8] |

| 4,5-Dimethyloctane | 4,5-Dimethyloctane | 162.14[9] | -53.99[9] | 0.743[9] |

Experimental Protocols for Structural Elucidation

The identification and structural elucidation of C10H22 isomers are primarily achieved through a combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying the components of a mixture of volatile compounds like decane isomers.

Methodology:

-

Sample Preparation: The sample containing the C10H22 isomers is dissolved in a suitable volatile solvent (e.g., hexane (B92381) or pentane).

-

Gas Chromatography (GC):

-

Injection: A small volume of the prepared sample is injected into the gas chromatograph.

-

Separation: The isomers are separated based on their boiling points and interactions with the stationary phase of the GC column. A non-polar capillary column (e.g., DB-1 or HP-5ms) is typically used for alkane separation.

-

Temperature Program: A temperature gradient is applied to the column oven to facilitate the elution of the isomers. A typical program might start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) at a controlled rate (e.g., 5-10°C/min).

-

-

Mass Spectrometry (MS):

-

Ionization: As the separated isomers elute from the GC column, they enter the mass spectrometer and are ionized, typically by electron impact (EI) ionization.

-

Fragmentation: The high-energy electrons cause the molecules to fragment in a reproducible manner, generating a unique mass spectrum for each isomer.

-

Detection: The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

-

-

Data Analysis: The retention time from the GC and the fragmentation pattern from the MS are used to identify each isomer by comparison to a library of known compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the unambiguous identification of isomers.

Methodology:

-

Sample Preparation: A small amount of the purified isomer is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl3) in an NMR tube.

-

¹H NMR Spectroscopy:

-

Provides information about the different types of hydrogen atoms in the molecule and their connectivity.

-

The chemical shift (δ) of a proton is indicative of its electronic environment.

-

The integration of the signal corresponds to the number of protons of that type.

-

The splitting pattern (multiplicity) reveals the number of adjacent protons.

-

-

¹³C NMR Spectroscopy:

-

Provides information about the different types of carbon atoms in the molecule.

-

The chemical shift of a carbon atom depends on its hybridization and the atoms attached to it.

-

-

2D NMR Techniques (e.g., COSY, HSQC, HMBC):

-

These experiments are used to establish correlations between different nuclei and provide definitive structural assignments, especially for complex isomers.

-

X-ray Crystallography

While less common for relatively small and flexible alkanes which are often liquids at room temperature, X-ray crystallography can provide the most definitive three-dimensional structure of a molecule if a suitable single crystal can be obtained.

Methodology:

-

Crystallization: The purified isomer is crystallized, often by slow evaporation of a solvent or by cooling a saturated solution. This is the most challenging step for many alkanes.

-

Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the crystal, from which the positions of the atoms can be determined. The structural model is then refined to best fit the experimental data.

Conclusion

The 75 constitutional isomers of C10H22 represent a fascinating case study in the relationship between molecular structure and physical properties. Understanding the nuances of their bonding and three-dimensional shapes is critical for their effective use in scientific research and industrial applications. The experimental techniques outlined in this guide provide the necessary tools for the precise characterization of these and other complex organic molecules, which is a fundamental requirement in fields such as drug discovery and materials science.

References

- 1. 2-METHYLNONANE | 871-83-0 [chemicalbook.com]

- 2. 3-METHYLNONANE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. 3-Methylnonane | CAS#:5911-04-6 | Chemsrc [chemsrc.com]

- 4. Page loading... [guidechem.com]

- 5. Buy 2,4-Dimethyloctane | 4032-94-4 [smolecule.com]

- 6. chembk.com [chembk.com]

- 7. 3,6-Dimethyloctane|lookchem [lookchem.com]

- 8. Page loading... [guidechem.com]

- 9. 4,5-DIMETHYLOCTANE CAS#: 15869-96-2 [m.chemicalbook.com]

An In-depth Technical Guide to the Solubility and Miscibility of 2,5,5-Trimethylheptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and miscibility of 2,5,5-trimethylheptane, a branched-chain alkane. Given the limited availability of specific experimental data for this compound, this document synthesizes information based on its structural characteristics, established principles of physical chemistry, and data from analogous compounds. This guide is intended to serve as a valuable resource for professionals in research, scientific analysis, and drug development who require an understanding of the physicochemical properties of nonpolar compounds like this compound.

Core Concepts: Solubility and Miscibility of a Nonpolar Hydrocarbon

This compound (C10H22) is a nonpolar molecule due to the relatively small differences in electronegativity between its carbon and hydrogen atoms and its overall symmetrical structure. This nonpolar nature is the primary determinant of its solubility and miscibility characteristics, which are governed by the principle of "like dissolves like." This principle states that substances with similar polarities are more likely to be soluble or miscible in one another.

Solubility refers to the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature to form a saturated solution. For a liquid like this compound, it is often expressed in terms of its concentration in the solvent.

Miscibility , on the other hand, is the property of two liquids to mix in all proportions, forming a homogeneous solution. It is a qualitative descriptor, meaning liquids are either miscible or immiscible.

Quantitative Data Summary

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C10H22 | |

| Molecular Weight | 142.28 g/mol | |

| Density | ~0.737 g/mL | |

| Boiling Point | ~153 °C | |

| logP (Octanol-Water Partition Coefficient) | 3.859 (Calculated) | |

| Water Solubility | Log10(S) = -3.52 (Calculated) |

The high positive logP value and the negative Log10 of water solubility indicate that this compound is highly lipophilic and has very low solubility in water.

Table 2: Predicted Solubility and Miscibility of this compound in Common Solvents

| Solvent | Solvent Type | Predicted Solubility | Predicted Miscibility |

| Water | Polar, Protic | Insoluble | Immiscible |

| Methanol | Polar, Protic | Sparingly Soluble | Partially Miscible |

| Ethanol | Polar, Protic | Soluble | Miscible |

| Acetone | Polar, Aprotic | Soluble | Miscible |

| Diethyl Ether | Nonpolar | Very Soluble | Miscible |

| Hexane | Nonpolar | Very Soluble | Miscible |

| Toluene | Nonpolar | Very Soluble | Miscible |

| Carbon Tetrachloride | Nonpolar | Very Soluble | Miscible |

| Chloroform | Nonpolar | Very Soluble | Miscible |

Experimental Protocols

The following are detailed methodologies for the experimental determination of the solubility and miscibility of a liquid hydrocarbon like this compound.

Protocol for Determining Solubility

This protocol outlines a standard method for determining the solubility of a liquid in a liquid solvent at a controlled temperature.

1. Materials:

- This compound

- Selected solvent

- Analytical balance

- Volumetric flasks

- Temperature-controlled shaker or water bath

- Gas chromatograph with a flame ionization detector (GC-FID) or a suitable spectrophotometer

- Syringes and vials

2. Procedure:

- Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations.

- In a series of sealed vials, add an excess amount of this compound to a known volume of the solvent.

- Place the vials in a temperature-controlled shaker or water bath set to the desired temperature.

- Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

- Allow the vials to stand undisturbed at the same temperature until the undissolved this compound has separated, forming a distinct layer.

- Carefully extract a known volume of the solvent phase (the supernatant) using a syringe.

- Dilute the extracted sample with the pure solvent to a concentration within the calibration range of the analytical instrument.

- Analyze the diluted sample using GC-FID or another appropriate analytical technique to determine the concentration of this compound.

- The solubility is then calculated from the measured concentration and the dilution factor.

Protocol for Determining Miscibility

This protocol describes a simple visual method to determine the miscibility of two liquids.

1. Materials:

- This compound

- Selected solvent

- Graduated cylinders or test tubes with stoppers

- Vortex mixer (optional)

2. Procedure:

- In a clean, dry graduated cylinder or test tube, add a known volume of the first liquid (e.g., 5 mL of the solvent).

- To the same container, add an equal volume of the second liquid (5 mL of this compound).

- Stopper the container and invert it several times or use a vortex mixer to ensure thorough mixing.

- Allow the mixture to stand undisturbed for a period of time (e.g., 10-15 minutes) and observe.

- Observation:

- If the mixture remains as a single, clear phase with no visible interface, the two liquids are considered miscible.

- If two distinct layers form, the liquids are immiscible. The relative positions of the layers will depend on their respective densities.

- If the mixture appears cloudy or forms an emulsion that does not separate, the liquids may be partially miscible.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the logical relationships of miscibility.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Predicted miscibility of this compound with different solvent classes.

An In-depth Technical Guide to the Vapor Pressure and Boiling Point of 2,5,5-Trimethylheptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 2,5,5-trimethylheptane, with a specific focus on its vapor pressure and boiling point. The information herein is curated for professionals in research and development who require precise data for modeling, process design, and safety assessments.

Core Physicochemical Properties

This compound is a branched-chain alkane with the molecular formula C10H22. Its structure influences its physical properties, such as vapor pressure and boiling point, which are critical parameters in many scientific and industrial applications.

Quantitative Data Summary

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Unit | Source(s) |

| Molecular Formula | C10H22 | - | [1][2][3] |

| Molecular Weight | 142.28 | g/mol | [2] |

| Normal Boiling Point | 153 | °C | - |

| 426.15 | K | [4] | |

| Vapor Pressure @ 25°C | 4.99 | mmHg | [5] |

| 0.665 | kPa | [5] |

Vapor Pressure at Various Temperatures

Disclaimer: The following data is calculated for the structural isomer 2,2,5-trimethylheptane and should be considered an approximation for this compound. Experimental verification is recommended for applications sensitive to vapor pressure.

The Antoine equation is given by: log₁₀(P) = A - (B / (C + T)) Where:

-

P is the vapor pressure in mmHg

-

T is the temperature in °C

-

A, B, and C are the Antoine coefficients

The Antoine coefficients for 2,2,5-trimethylheptane are:

-

A = 6.87855

-

B = 1417.4

-

C = 203.8

| Temperature (°C) | Temperature (K) | Calculated Vapor Pressure (mmHg) | Calculated Vapor Pressure (kPa) |

| 20 | 293.15 | 3.68 | 0.49 |

| 40 | 313.15 | 10.03 | 1.34 |

| 60 | 333.15 | 24.53 | 3.27 |

| 80 | 353.15 | 54.58 | 7.28 |

| 100 | 373.15 | 112.15 | 14.95 |

| 120 | 393.15 | 215.85 | 28.78 |

| 140 | 413.15 | 389.87 | 51.98 |

| 153 (Boiling Point) | 426.15 | 760 (by definition) | 101.325 (by definition) |

Experimental Protocols

The determination of boiling point and vapor pressure for hydrocarbons like this compound is governed by standardized experimental protocols. These methods ensure accuracy, reproducibility, and comparability of data across different laboratories.

Boiling Point Determination (ASTM D1078)

The normal boiling point of a liquid is the temperature at which its vapor pressure equals the standard atmospheric pressure (760 mmHg or 101.325 kPa). A standard method for this determination is ASTM D1078, "Standard Test Method for Distillation Range of Volatile Organic Liquids".[6][7][8][9][10]

Methodology:

-

Apparatus: The setup consists of a distillation flask, a condenser, a graduated receiving cylinder, and a calibrated thermometer or temperature probe.

-

Procedure: A measured volume of the sample (e.g., 100 mL) is placed in the distillation flask with a few boiling chips to ensure smooth boiling. The apparatus is assembled, and heat is applied to the flask.

-

Data Collection: The temperature is recorded at the point when the first drop of condensate falls from the condenser into the receiving cylinder (initial boiling point). The heating rate is adjusted to maintain a steady distillation rate. The temperature is continuously monitored as the distillation proceeds.

-

Normal Boiling Point: For a pure compound like this compound, the boiling point should remain constant throughout the distillation. This steady temperature is recorded as the boiling point. The observed boiling point is then corrected to standard atmospheric pressure.

Vapor Pressure Determination (Static Method)

The static method is a direct way to measure the vapor pressure of a liquid at a given temperature.[11][12] It involves placing the substance in a closed container and measuring the pressure of the vapor in equilibrium with the liquid.

Methodology:

-

Sample Preparation: A small, purified sample of this compound is introduced into a thermostated vessel.

-

Degassing: The sample is thoroughly degassed to remove any dissolved air or other volatile impurities. This is typically achieved by repeated freeze-pump-thaw cycles under vacuum.

-

Equilibration: The degassed sample is brought to the desired temperature in a precisely controlled thermal bath. The system is allowed to reach thermal and phase equilibrium, at which point the pressure inside the vessel becomes constant.

-

Pressure Measurement: The equilibrium pressure is measured using a calibrated pressure transducer. The measurement is repeated at several different temperatures to establish the vapor pressure curve of the substance.

Mandatory Visualization

The following diagrams illustrate the conceptual relationships governing the vapor pressure and boiling point of this compound and a typical experimental workflow for its property determination.

Caption: Relationship between molecular structure and physical properties.

Caption: Workflow for boiling point and vapor pressure determination.

References

- 1. Heptane, 2,5,5-trimethyl- [webbook.nist.gov]

- 2. Heptane, 2,5,5-trimethyl- (CAS 1189-99-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Heptane, 2,5,5-trimethyl- [webbook.nist.gov]

- 4. Heptane, 2,5,5-trimethyl- [webbook.nist.gov]

- 5. This compound. | CAS#:1189-99-7 | Chemsrc [chemsrc.com]

- 6. petrolube.com [petrolube.com]

- 7. store.astm.org [store.astm.org]

- 8. store.astm.org [store.astm.org]

- 9. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 10. store.astm.org [store.astm.org]

- 11. consilab.de [consilab.de]

- 12. Vapor pressure - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Conformational Analysis of Trimethylheptane Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Conformational analysis is a critical aspect of understanding the three-dimensional structure of molecules, which in turn governs their physical properties and biological activity. For complex acyclic molecules such as the isomers of trimethylheptane, a thorough conformational analysis provides invaluable insights into their steric and electronic properties. This technical guide delves into the core principles and methodologies for the conformational analysis of trimethylheptane isomers, targeting researchers, scientists, and professionals in drug development. We will explore both experimental and computational approaches, provide detailed protocols for key experiments, and present a framework for interpreting the conformational landscape of these highly branched alkanes.

Introduction to Conformational Analysis of Branched Alkanes

The isomers of trimethylheptane, with the molecular formula C₁₀H₂₂, represent a class of highly branched alkanes. Their structural complexity arises from the various possible substitution patterns of the three methyl groups on the heptane (B126788) backbone. Unlike simpler linear alkanes, the presence of multiple substituents introduces significant steric hindrance, leading to a more intricate potential energy surface and a greater diversity of stable conformations.

The primary goal of conformational analysis is to identify the stable conformers (rotamers) of a molecule and to quantify the energy differences and rotational barriers between them. The most stable conformations correspond to minima on the potential energy surface, and their relative populations at a given temperature can be determined by the Boltzmann distribution. The key energetic factors governing the conformational preferences of alkanes are:

-

Torsional Strain: Arises from the eclipsing of bonds on adjacent atoms. Staggered conformations are energetically favored over eclipsed conformations.

-

Steric Strain: Results from repulsive interactions when non-bonded atoms or groups are forced into close proximity. In branched alkanes, gauche interactions between bulky substituents are a primary source of steric strain.[1][2]

-

Van der Waals Interactions: Weak attractive or repulsive forces between non-bonded atoms.

Isomers of Trimethylheptane

There are numerous constitutional isomers of trimethylheptane. A comprehensive conformational analysis would ideally be performed for each isomer of interest. Some examples of trimethylheptane isomers include:

-

2,2,3-Trimethylheptane

-

2,2,4-Trimethylheptane

-

2,2,5-Trimethylheptane

-

2,3,3-Trimethylheptane

-

2,3,4-Trimethylheptane

-

2,3,5-Trimethylheptane

-

2,3,6-Trimethylheptane

-

2,4,4-Trimethylheptane

-

2,4,5-Trimethylheptane

-

2,4,6-Trimethylheptane

-

3,3,4-Trimethylheptane

-

3,3,5-Trimethylheptane

-

3,4,4-Trimethylheptane

-

3,4,5-Trimethylheptane

The conformational analysis of each isomer will be unique due to the different substitution patterns and the resulting steric interactions. For instance, an isomer like 2,2,6-trimethylheptane will have different rotational considerations around its various C-C bonds compared to a more symmetrically substituted isomer like 3,4,5-trimethylheptane.

Methodologies for Conformational Analysis

A combination of experimental and computational techniques is typically employed to elucidate the conformational landscape of a molecule.

Experimental Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful experimental tool for conformational analysis in solution.[3]

-

Variable-Temperature NMR (VT-NMR): By recording NMR spectra at different temperatures, it is possible to observe changes in the populations of different conformers.[4][5] At low temperatures, the rate of interconversion between conformers may become slow enough on the NMR timescale to allow for the observation of distinct signals for each conformer. From the temperature dependence of the equilibrium constant, thermodynamic parameters such as the enthalpy (ΔH°) and entropy (ΔS°) differences between conformers can be determined. The rotational energy barrier (ΔG‡) can be estimated from the coalescence temperature of the signals.[4]

-

Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments, such as NOESY, provide information about through-space proximity of protons. The intensity of NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons, making it a sensitive tool for determining the relative orientation of different parts of the molecule in the predominant conformation.

-

Coupling Constants (J-values): The magnitude of three-bond proton-proton coupling constants (³JHH) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring these coupling constants, it is possible to deduce the preferred dihedral angles and thus the dominant conformation.

Computational Methods

Computational chemistry provides a powerful means to explore the potential energy surface of a molecule and to calculate the relative energies of different conformers and the barriers between them.

-

Molecular Mechanics (MM): This method uses classical physics to model the energy of a molecule based on bond stretching, angle bending, torsional angles, and van der Waals interactions. Force fields such as MMFF94 and AMBER are commonly used for conformational searches of organic molecules. MM methods are computationally inexpensive and are well-suited for scanning the conformational space of large and flexible molecules.

-

Quantum Mechanics (QM): QM methods, such as Density Functional Theory (DFT) and ab initio methods (e.g., Møller-Plesset perturbation theory, MP2), provide a more accurate description of the electronic structure and energies of molecules.[6] DFT methods like B3LYP, combined with a suitable basis set (e.g., 6-31G(d) or larger), are widely used to optimize the geometries of conformers found in a molecular mechanics search and to calculate their relative energies and rotational barriers with higher accuracy.[6][7]

Experimental and Computational Protocols

Variable-Temperature NMR (VT-NMR) Protocol

-

Sample Preparation: Dissolve a known concentration of the trimethylheptane isomer in a suitable deuterated solvent that has a low freezing point (e.g., deuterated toluene, d₈-toluene, or deuterated methanol, CD₃OD).

-

Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature.

-

Low-Temperature Spectra: Gradually lower the temperature of the NMR probe in increments of 10-20 K. At each temperature, allow the sample to equilibrate for several minutes before acquiring a spectrum.

-

Coalescence and Low-Temperature Limit: Continue cooling until significant broadening and then sharpening of signals is observed (coalescence), and ideally, until the slow-exchange regime is reached where distinct signals for different conformers are visible.

-

Data Analysis:

-

Equilibrium Constants: In the slow-exchange regime, determine the relative populations of the conformers by integrating the corresponding signals. The equilibrium constant (K) is the ratio of these populations.

-

Thermodynamic Parameters: Plot ln(K) versus 1/T (van't Hoff plot). The slope of the line is -ΔH°/R and the intercept is ΔS°/R, where R is the gas constant.

-

Rotational Barrier: Use the Eyring equation or approximate methods based on the coalescence temperature to estimate the free energy of activation (ΔG‡) for the conformational interchange.

-

Computational Analysis Workflow

A typical computational workflow for the conformational analysis of a trimethylheptane isomer is as follows:

References

- 1. 3.7 Conformations of Other Alkanes - Organic Chemistry | OpenStax [openstax.org]

- 2. Furman Chemistry 120: Organic / Gauche and Anti Conformers [furmanchm120.pbworks.com]

- 3. (1) H NMR spectral analysis and conformational behavior of n-alkanes in different chemical environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory - PMC [pmc.ncbi.nlm.nih.gov]

Quantum Chemical Calculations for 2,5,5-Trimethylheptane: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, energetic, and spectroscopic properties of 2,5,5-trimethylheptane. The content is tailored for researchers, scientists, and professionals in the field of drug development and computational chemistry, offering a foundational understanding of the theoretical approaches and their practical implementation.

Introduction to this compound

This compound (C₁₀H₂₂) is a branched-chain alkane with the chemical structure illustrated below.[1][2][3][4] Understanding its conformational landscape, thermodynamic stability, and vibrational properties is crucial for various applications, including the development of force fields for molecular simulations and the prediction of its chemical behavior. Quantum chemical calculations provide a powerful tool for obtaining these properties with high accuracy.[5]

Theoretical Background and Computational Methods

The study of molecules like this compound at the quantum mechanical level relies on solving the time-independent Schrödinger equation. Due to the complexity of this equation for many-electron systems, various approximations and computational methods have been developed.

2.1. Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a popular method for electronic structure calculations due to its favorable balance between accuracy and computational cost.[6][7][8] In DFT, the electron density is the central quantity used to calculate the total energy of the system. A key component of DFT is the exchange-correlation functional, which approximates the complex many-body effects. Common functionals include B3LYP, which has been shown to provide reliable results for a wide range of chemical systems.[6][7][9][10]

2.2. Ab Initio Methods

Ab initio methods are based on first principles and do not rely on empirical parameterization.[5] While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, such as CCSD(T), can provide highly accurate results, often referred to as the "gold standard" in quantum chemistry.[5][11] These methods are particularly useful for obtaining benchmark energetic data.

Computational Protocol: A Step-by-Step Guide

The following section outlines a typical workflow for performing quantum chemical calculations on this compound.

3.1. Conformational Analysis

Due to the presence of multiple rotatable single bonds, this compound can exist in numerous conformations. A thorough conformational search is the first critical step to identify the low-energy structures on the potential energy surface.

-

Methodology : A common approach involves a systematic or stochastic search using molecular mechanics force fields (e.g., MMFF94) to generate a large number of initial conformers. These conformers are then typically optimized at a lower level of theory, such as DFT with a smaller basis set (e.g., B3LYP/6-31G(d)), to narrow down the set of unique, low-energy structures. The resulting unique conformers are then subjected to further optimization at a higher level of theory.

3.2. Geometry Optimization

For each identified conformer, a full geometry optimization is performed to locate the stationary point on the potential energy surface corresponding to a local minimum.

-

Methodology : The geometry of each conformer is optimized using a higher-level theoretical method, for instance, the B3LYP functional with a larger basis set like 6-311+G(d,p).[6][9] The optimization process continues until the forces on the atoms and the energy change between successive steps fall below predefined convergence criteria.

3.3. Vibrational Frequency Calculations

Following geometry optimization, vibrational frequency calculations are performed for each stable conformer. These calculations serve two primary purposes:

-

Characterization of Stationary Points : The nature of the stationary point is determined by analyzing the Hessian matrix (the matrix of second derivatives of the energy with respect to atomic coordinates). A true minimum on the potential energy surface will have all real (positive) vibrational frequencies. The presence of one imaginary frequency indicates a transition state.

-

Prediction of Infrared Spectra : The calculated vibrational frequencies and their corresponding intensities can be used to predict the infrared (IR) spectrum of the molecule.[12][13][14] These frequencies are often scaled by an empirical factor to better match experimental data.

-

Methodology : Harmonic vibrational frequencies are calculated at the same level of theory used for the geometry optimization (e.g., B3LYP/6-311+G(d,p)).

3.4. Thermochemical Analysis

The results from the vibrational frequency calculations are used to compute various thermochemical properties by applying statistical mechanics principles.

-

Methodology : Key thermochemical parameters such as the zero-point vibrational energy (ZPVE), enthalpy, entropy, and Gibbs free energy are calculated.[10][15] These values allow for the determination of the relative stabilities of the different conformers at a given temperature. The enthalpy of formation can also be calculated using isodesmic reactions or other established protocols.[10]

Data Presentation: Calculated and Experimental Properties

The following tables summarize the kind of quantitative data that would be obtained from quantum chemical calculations and compares them with available experimental or critically evaluated data from the National Institute of Standards and Technology (NIST).[1][16]

Table 1: Thermophysical Properties of this compound

| Property | Experimental/Evaluated Value (NIST) |

| Molecular Weight | 142.28 g/mol [2] |

| Normal Boiling Point | 155.8 °C (428.95 K)[16] |

| Critical Temperature | 329.7 °C (602.85 K)[16] |

| Critical Pressure | 2.48 MPa[16] |

| Critical Density | 0.24 g/cm³[16] |

Table 2: Representative Thermochemical Data for Alkanes (Illustrative)

| Property | Computational Method | Calculated Value (kcal/mol) |

| Standard Enthalpy of Formation (Isooctane) | CBS-QB3 | -54.40 ± 1.60[10] |

| Standard Enthalpy of Formation (Isooctane) | Experimental | -53.54 ± 0.36[10] |

Visualization of Computational Workflows

Visualizing the logical flow of a computational chemistry study is essential for understanding the interdependencies of different calculation steps.

Caption: General workflow for quantum chemical calculations.

Caption: Logical relationship of computational parameters.

References

- 1. Heptane, 2,5,5-trimethyl- [webbook.nist.gov]

- 2. Heptane, 2,5,5-trimethyl- | C10H22 | CID 14478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [stenutz.eu]

- 4. 1189-99-7 CAS MSDS (this compound.) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Recent Advances in Computational Thermochemistry and Challenges for the Future - Impact of Advances in Computing and Communications Technologies on Chemical Science and Technology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. A theoretical density functional theory calculation-based analysis of conformers of p-xylene | European Journal of Chemistry [eurjchem.com]

- 9. journals.ut.ac.ir [journals.ut.ac.ir]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. air.unimi.it [air.unimi.it]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. WTT- Under Construction Page [wtt-pro.nist.gov]

Potential Uses of 2,5,5-Trimethylheptane in Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5,5-Trimethylheptane, a highly branched alkane, is a hydrocarbon with the chemical formula C₁₀H₂₂. While its direct applications in organic synthesis are not extensively documented in scientific literature, its structural features—notably the presence of a quaternary carbon and a tertiary carbon—suggest several potential avenues for its use as a starting material or a scaffold in the synthesis of more complex organic molecules. This technical guide explores the prospective utility of this compound in organic synthesis, drawing parallels from the known reactivity of other branched alkanes. We will delve into hypothetical synthetic transformations, including its synthesis, functionalization through halogenation and oxidation, and its potential role in catalytic processes. This document aims to provide a theoretical framework and practical, albeit illustrative, experimental protocols to stimulate further research into the synthetic applications of this compound.

Physicochemical Properties of this compound

A comprehensive understanding of the physical and chemical properties of this compound is crucial for its application in organic synthesis. These properties influence its reactivity, choice of solvents, and reaction conditions.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₂ | [1][2] |

| Molecular Weight | 142.28 g/mol | [1] |

| CAS Number | 1189-99-7 | [1][3] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | CCC(C)(C)CCC(C)C | [1] |

| InChIKey | SOYLPZSOEXZMLE-UHFFFAOYSA-N | [1][2] |

Synthesis of this compound

The synthesis of highly branched alkanes can be achieved through various established methods in organic chemistry. A plausible and versatile approach for the synthesis of this compound is the Grignard reaction, which allows for the formation of carbon-carbon bonds.[4][5][6][7][8]

Retrosynthetic Analysis

A retrosynthetic analysis of this compound suggests a disconnection at the C4-C5 bond, leading to two key synthons: a tert-pentyl Grignard reagent and 2-pentanone.

References

- 1. Heptane, 2,5,5-trimethyl- | C10H22 | CID 14478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - Heptane, 2,5,5-trimethyl- (C10H22) [pubchemlite.lcsb.uni.lu]

- 3. This compound. | CAS#:1189-99-7 | Chemsrc [chemsrc.com]

- 4. A Short On Preparation Of Alkanes By Grignard Reagents [unacademy.com]

- 5. Grignard reaction - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. Grignard Reaction [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Note: Laboratory-Scale Synthesis of 2,5,5-Trimethylheptane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a robust, three-step laboratory-scale synthesis of 2,5,5-trimethylheptane, a branched-chain alkane with potential applications as a solvent, fuel additive, or as a building block in organic synthesis. The synthesis commences with a Grignard reaction between tert-butylmagnesium bromide and 5-methyl-2-hexanone (B1664664) to form a tertiary alcohol. This intermediate is subsequently dehydrated to an alkene mixture, which is then catalytically hydrogenated to yield the final saturated alkane product. This protocol provides detailed methodologies for each synthetic step, along with expected yields and characterization data.

Introduction

This compound is a saturated hydrocarbon of interest in various chemical research and development areas. Its synthesis in a laboratory setting requires a reliable method for constructing the specific branched carbon skeleton. The synthetic strategy detailed herein employs fundamental and widely applicable organic reactions, namely the Grignard reaction for carbon-carbon bond formation, acid-catalyzed dehydration for the introduction of a double bond, and catalytic hydrogenation for the final saturation to the alkane. This multi-step approach offers a high degree of control and is suitable for producing the target compound with good purity and yield.

Overall Reaction Scheme

Data Presentation

| Step | Reactants | Product(s) | Reagents/Catalyst | Solvent | Reaction Time | Temperature | Typical Yield (%) |

| 1. Grignard Reaction | tert-butylmagnesium bromide, 5-methyl-2-hexanone | 2,5,5-Trimethyl-2-heptanol | - | Anhydrous THF | 2-3 hours | 0 °C to RT | 80-90 |

| 2. Dehydration | 2,5,5-Trimethyl-2-heptanol | 2,5,5-Trimethyl-2-heptene & 2,5,5-Trimethyl-1-heptene | Conc. H₂SO₄ or H₃PO₄ | - | 1-2 hours | 100-140 °C | 85-95 |

| 3. Hydrogenation | 2,5,5-Trimethyl-2-heptene & 2,5,5-Trimethyl-1-heptene | This compound | 10% Pd/C, H₂ gas | Ethanol (B145695) | 2-4 hours | Room Temperature | >95 |

Experimental Protocols

Step 1: Grignard Reaction - Synthesis of 2,5,5-Trimethyl-2-heptanol

The Grignard reaction is a powerful tool for forming carbon-carbon bonds by reacting an organomagnesium halide with a carbonyl compound, such as a ketone, to produce an alcohol.[1] In this step, tert-butylmagnesium bromide is reacted with 5-methyl-2-hexanone to yield the tertiary alcohol, 2,5,5-trimethyl-2-heptanol.[2][3]

Materials:

-

Magnesium turnings

-

tert-Butyl bromide

-

5-methyl-2-hexanone

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Iodine crystal (for initiation)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-